Cas no 102942-89-2 (N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine)

N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine structure
102942-89-2 structure
Product Name:N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No:102942-89-2
MF:C10H12N2S
MW:192.280680656433
CID:1137306
PubChem ID:7303198
Update Time:2025-04-20

N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
    • ZINC13835937
    • AC1OIIUA
    • CTK0D8798
    • ACMC-20m5vz
    • STL266009
    • 2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)-
    • N-(4-Methylphenyl)-4,5-dihydro-2-thiazolamine
    • (4,5-dihydro-thiazol-2-yl)-p-tolyl-amine
    • AKOS008946848
    • (4,5-Dihydro-thiazol-2-yl)-p-tolyl-amin
    • ZINC13835937; AC1OIIUA; CTK0D8798; ACMC-20m5vz; STL266009; 2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)-; N-(4-Methylphenyl)-4,5-dihydro-2-thiazolamine; (4,5-dihydro-thiazol-2-yl)-p-tolyl-amine; AKOS008946848; (4,5-Dihydro-thiazol-2-yl)-p-tolyl-amin;
    • 2-(p-tolylimino)thiazolidin
    • 102942-89-2
    • DTXSID00428508
    • Inchi: 1S/C10H12N2S/c1-8-2-4-9(5-3-8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12)
    • InChI Key: ZIBKTRFJHTUEKA-UHFFFAOYSA-N
    • SMILES: S1C(=NCC1)NC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 192.07211956g/mol
  • Monoisotopic Mass: 192.07211956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 2.01830

N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine Related Literature

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